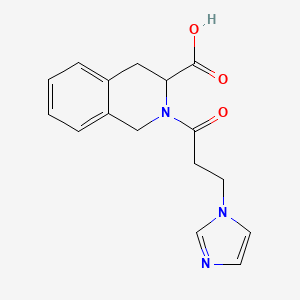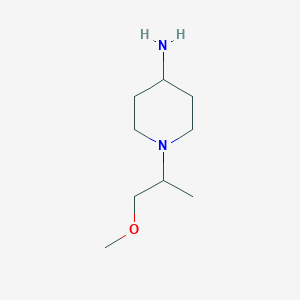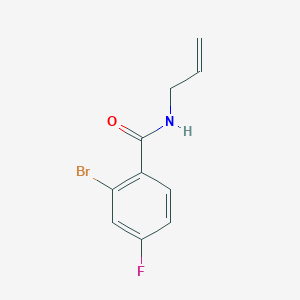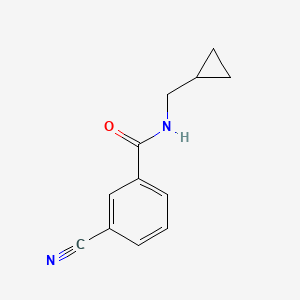
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, also known as PHCCC, is a synthetic compound that belongs to the class of isoquinoline carboxylic acids. It is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4) and has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR4 by 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid leads to the inhibition of neurotransmitter release, which in turn reduces the excitability of neurons. This mechanism of action is believed to underlie the therapeutic effects of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid in various neurological disorders.
Biochemical and Physiological Effects:
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It increases the activity of mGluR4, which leads to the inhibition of neurotransmitter release. This in turn reduces the excitability of neurons and can improve motor function and reduce the symptoms of Parkinson's disease. 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid also has anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.
実験室実験の利点と制限
One advantage of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is that it has a high degree of selectivity for mGluR4, which reduces the risk of off-target effects. However, one limitation of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its pharmacokinetic properties have not been extensively studied, which makes it difficult to determine the optimal dosage and administration route.
将来の方向性
There are several future directions for research on 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid. One area of focus could be on improving its pharmacokinetic properties, such as solubility and bioavailability, to make it more suitable for in vivo administration. Another area of focus could be on exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies could be conducted to elucidate the precise mechanism of action of 2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid and its effects on neural circuits and behavior.
合成法
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid can be synthesized by the reaction of 3-(imidazol-1-yl)propanoic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
科学的研究の応用
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It also has anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.
特性
IUPAC Name |
2-(3-imidazol-1-ylpropanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(5-7-18-8-6-17-11-18)19-10-13-4-2-1-3-12(13)9-14(19)16(21)22/h1-4,6,8,11,14H,5,7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZKLPAFZLNXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)CCN3C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)

![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)


![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)